(5-Bromo-benzo[b]thiophen-2-yl)-methanol
Description
Contextualizing Benzothiophene (B83047) Derivatives in Synthetic Chemistry
The benzothiophene scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is a privileged structure in medicinal chemistry and materials science. nih.govresearchgate.net Derivatives of benzothiophene are known to exhibit a vast array of pharmacological activities. nih.govrsc.org The structural versatility of the benzothiophene nucleus allows for the synthesis of compounds with diverse biological functions. rsc.org
The development of synthetic methodologies to access these scaffolds is a continuous area of research, involving strategies like cyclization reactions, transition-metal-catalyzed reactions, and various functional group interconversions. nih.govacs.orgorganic-chemistry.org The inherent properties of the benzothiophene system make it a cornerstone for the design of novel therapeutic agents and functional organic materials. researchgate.net
Table 1: Reported Biological Activities of Benzothiophene Derivatives
| Biological Activity | Reference |
|---|---|
| Anticancer | nih.gov |
| Anti-inflammatory | nih.gov |
| Antibacterial | nih.gov |
| Antifungal | nih.govrsc.org |
| Antidiabetic | nih.gov |
| Antimalarial | nih.gov |
| Enzyme Inhibition | mdpi.com |
Significance of Bromination in Heterocyclic Compound Functionalization
The introduction of a bromine atom onto a heterocyclic core, such as in (5-Bromo-benzo[b]thiophen-2-yl)-methanol, is a pivotal strategy in synthetic organic chemistry. Bromoarenes and bromoheterocycles are not typically the final target molecules but rather versatile intermediates for constructing more complex molecular architectures. acs.org The bromine atom serves as a highly effective functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgacs.org
This functionalization is crucial for what is often termed "late-stage functionalization," where complex molecules are modified in the final steps of a synthesis. nih.gov Transition-metal-catalyzed cross-coupling reactions are primary examples where bromo-substituted heterocycles are indispensable precursors. acs.org
Table 2: Key Cross-Coupling Reactions Utilizing Bromoheterocycles
| Reaction Name | Description |
|---|---|
| Suzuki Coupling | Reaction with a boronic acid to form a C-C bond. acs.org |
| Heck Coupling | Reaction with an alkene to form a substituted alkene. acs.org |
| Sonogashira Coupling | Reaction with a terminal alkyne to form a C-C bond. acs.org |
| Stille Coupling | Reaction with an organostannane compound to form a C-C bond. acs.org |
The ability to selectively install a bromine atom allows chemists to precisely control the assembly of complex target molecules, making bromination a fundamental tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.orgorganic-chemistry.org
The Role of Hydroxymethyl Groups in Organic Synthesis and Derivatization
The hydroxymethyl group (-CH₂OH) is a primary alcohol substituent that serves as a versatile functional group in organic synthesis. wikipedia.org Its presence in a molecule like this compound provides a reactive site for a multitude of chemical transformations. This group can influence a molecule's physical properties, such as increasing solubility in polar solvents due to its ability to participate in hydrogen bonding. numberanalytics.comnumberanalytics.com
From a synthetic standpoint, the hydroxymethyl group is a precursor to many other functional groups. It can be:
Oxidized to form an aldehyde or a carboxylic acid.
Converted into a leaving group (e.g., tosylate or halide) to allow for nucleophilic substitution reactions.
Esterified or etherified to introduce a wide range of other molecular fragments.
Used in condensation reactions to build larger molecules. taylorandfrancis.com
This versatility makes the hydroxymethyl group a key strategic element in the synthesis of complex organic molecules, allowing for straightforward derivatization and the exploration of structure-activity relationships in medicinal chemistry. acs.org
Overview of Research Gaps and Potential Academic Contributions for this compound
A review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent parts—the brominated benzothiophene core and the hydroxymethyl group—are well-studied in other contexts, dedicated research on the synthesis, characterization, and application of this particular molecule is sparse. Most available data pertains to structurally similar isomers, such as (5-Bromobenzo[b]thiophen-3-yl)methanol, or more complex derivatives. bldpharm.com
This lack of specific focus presents a clear opportunity for academic contribution. Potential research directions include:
Development of Novel Synthetic Routes: Establishing efficient and scalable methods for the synthesis of this compound would be a valuable contribution, providing the chemical community with reliable access to this building block.
Exploration as a Synthetic Intermediate: A systematic investigation into its utility in various cross-coupling and derivatization reactions could uncover novel pathways to complex benzothiophene-containing molecules. For instance, using the bromo-substituent for a Suzuki coupling and subsequently oxidizing the hydroxymethyl group could lead to a new class of bifunctional benzothiophenes.
Screening for Biological Activity: Given the broad pharmacological profile of benzothiophene derivatives, this compound and its subsequent derivatives could be screened for various biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects. mdpi.com
Materials Science Applications: Investigating the incorporation of this molecule into larger conjugated systems could lead to the development of new organic electronic materials, leveraging the properties of the benzothiophene core.
In essence, this compound represents an underexplored platform molecule. Detailed chemical and biological investigation of this compound could unlock new synthetic capabilities and potentially lead to the discovery of novel functional molecules.
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-1-benzothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKXAXVTXCGICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292744 | |
| Record name | 5-Bromobenzo[b]thiophene-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13771-72-7 | |
| Record name | 5-Bromobenzo[b]thiophene-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13771-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromobenzo[b]thiophene-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 5 Bromo Benzo B Thiophen 2 Yl Methanol
Retrosynthetic Analysis of the Benzothiophene (B83047) Scaffold
A retrosynthetic analysis of (5-Bromo-benzo[b]thiophen-2-yl)-methanol suggests a logical disconnection strategy. The primary target can be disconnected at the C2 position, identifying the hydroxymethyl group as a key functional group. This leads back to a more stable precursor, such as 5-bromobenzo[b]thiophene-2-carbaldehyde (B134394) or 5-bromobenzo[b]thiophene-2-carboxylic acid. These precursors can be further simplified by disconnecting the benzothiophene ring itself.
This leads to two main retrosynthetic pathways:
Pathway A : Disconnection of the C-C bond of the thiophene (B33073) ring, leading to a substituted thiophenol and a two-carbon unit.
Pathway B : Disconnection of the C-S bonds, suggesting a reaction between a disubstituted benzene (B151609) derivative and a sulfur source.
Further disconnection of the brominated aromatic ring points towards a parent benzothiophene molecule that can undergo electrophilic bromination, or even simpler starting materials like p-bromothiophenol. This analysis provides a roadmap for the synthetic exploration detailed in the subsequent sections.
Exploration of Precursor Synthesis Strategies
The synthesis of this compound heavily relies on the efficient preparation of key precursors. This section delves into the various strategies for synthesizing these intermediates, including halogenation, cyclization, and functionalization.
The introduction of a bromine atom at the C5 position of the benzothiophene ring is a crucial step. Electrophilic aromatic substitution is the most common method for this transformation.
Direct Bromination of Benzothiophene : Benzothiophene can be directly brominated using various brominating agents. The reaction conditions can be tuned to favor substitution on the benzene ring. However, controlling the regioselectivity to obtain the 5-bromo isomer as the major product can be challenging, as substitution at the C3 position is often favored.
Bromination of Substituted Precursors : A more controlled approach involves the bromination of a pre-functionalized benzene derivative prior to the cyclization to form the benzothiophene ring. For instance, the bromination of a suitable thiophenol derivative can ensure the correct positioning of the bromine atom.
| Starting Material | Brominating Agent | Solvent | Conditions | Product | Yield |
| 2-Thiophenecarboxaldehyde | N-bromosuccinimide (NBS) | Chloroform | Room temp, 12 h | 5-Bromo-2-thiophenecarboxaldehyde | 98% |
| 2-Methylthiophene | Liquid Bromine | Tetrahydrofuran (THF) | 0–5°C | Brominated intermediates | 93% |
Interactive Data Table: Halogenation Techniques
The construction of the benzothiophene scaffold is a pivotal part of the synthesis. Various cyclization strategies have been developed, often starting from ortho-substituted benzene derivatives.
From Thiophenol Derivatives : A common and versatile method involves the reaction of a substituted thiophenol with a molecule containing a two-carbon unit that can undergo cyclization. For example, p-bromothiophenol can be reacted with a suitable electrophile to form an intermediate that cyclizes to 5-bromobenzo[b]thiophene (B107969). One documented route involves the reaction of p-bromothiophenol with 2,2-dimethoxyethanethiol, followed by cyclization using polyphosphoric acid.
From o-Alkynyl Thioanisoles : Electrophilic cyclization of o-alkynyl thioanisoles is an effective method for synthesizing substituted benzothiophenes. This reaction can be mediated by various electrophiles, including halogens. For instance, the use of sodium halides in the presence of copper(II) sulfate (B86663) provides a green and efficient route to 3-halobenzo[b]thiophenes. nih.gov
Palladium-Catalyzed Cyclization : Palladium-catalyzed reactions offer a powerful tool for constructing the benzothiophene ring. For example, a palladium iodide-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes can yield benzothiophene-3-carboxylic esters. nih.gov
| Starting Material | Reagents | Conditions | Product | Yield |
| 2-Alkynyl thioanisoles | NaX (X=Cl, Br, I), CuSO4 | Ethanol | 3-Halo substituted benzo[b]thiophenes | High yields |
| 2-(Methylthio)phenylacetylenes | PdI2/KI, CO, O2 | 80 °C, 24 h | Benzothiophene-3-carboxylic esters | 57-83% |
Interactive Data Table: Cyclization Reactions
Once the 5-bromobenzo[b]thiophene scaffold is in place, the next step is to introduce the methanol (B129727) group at the C2 position. This is typically achieved by first installing a precursor functional group that can be readily converted to a hydroxymethyl group.
Formylation : The introduction of a formyl group (-CHO) at the C2 position is a common strategy. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction on 5-bromobenzo[b]thiophene. The resulting 5-bromobenzo[b]thiophene-2-carbaldehyde is a key intermediate.
Carboxylation : Alternatively, a carboxyl group (-COOH) can be introduced at the C2 position. This can be accomplished by lithiation of 5-bromobenzo[b]thiophene followed by quenching with carbon dioxide. This yields 5-bromobenzo[b]thiophene-2-carboxylic acid.
Reduction of C2 Functional Groups : Both the 2-formyl and 2-carboxyl groups can be readily reduced to the desired hydroxymethyl group.
Reduction of Aldehydes : Aldehydes are typically reduced using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄).
Reduction of Carboxylic Acids : Carboxylic acids require stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), to be converted to the corresponding primary alcohol.
| Precursor | Reducing Agent | Solvent | Product |
| 5-Bromobenzo[b]thiophene-2-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol/DCM | This compound |
| 5-Bromobenzo[b]thiophene-2-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | THF | This compound |
Interactive Data Table: C2 Functionalization and Reduction
Direct Synthesis Approaches to this compound
While the stepwise synthesis via precursors is a reliable method, direct synthesis approaches aim to construct the target molecule in fewer steps, often through one-pot reaction sequences.
One-pot syntheses are highly desirable as they reduce the need for isolation and purification of intermediates, thereby saving time and resources. While a specific one-pot synthesis for this compound is not extensively documented, related strategies for functionalized benzothiophenes suggest its feasibility.
A plausible one-pot approach could involve the in-situ generation of a lithiated 5-bromobenzo[b]thiophene species, followed by reaction with a suitable electrophile that can be directly converted to the hydroxymethyl group. For example, lithiation of 5-bromobenzo[b]thiophene followed by the addition of formaldehyde (B43269) would directly yield the target alcohol.
Another potential one-pot strategy could involve a domino reaction that combines cyclization and functionalization in a single sequence. For instance, a reaction cascade starting from a suitably substituted thiophenol could be envisioned to form the benzothiophene ring and introduce the C2 functionality concurrently. Research in this area is ongoing, with a focus on developing more efficient and atom-economical routes to complex heterocyclic compounds. mdpi.com
Multi-Step Synthesis Schemes
The construction of this compound is typically achieved through a multi-step sequence, primarily involving the formation of the benzothiophene core, followed by functional group introduction and modification. A common and logical pathway involves the synthesis of an aldehyde intermediate, 5-Bromobenzo[b]thiophene-2-carbaldehyde, which is then reduced to the target primary alcohol.
A prevalent method for the formylation of electron-rich heterocycles like benzothiophene is the Vilsmeier-Haack reaction . thieme-connect.deijpcbs.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The starting material, 5-bromobenzo[b]thiophene, undergoes electrophilic substitution, preferentially at the electron-rich C2 position, to yield 5-Bromobenzo[b]thiophene-2-carbaldehyde.
The subsequent and final step is the selective reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is a widely used reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other functional groups like esters. masterorganicchemistry.comlibretexts.orgyoutube.comchemistrysteps.com The reduction is typically carried out in an alcoholic solvent, such as methanol or ethanol, where the hydride from NaBH₄ attacks the electrophilic carbonyl carbon. libretexts.org A subsequent workup with water or a mild acid protonates the resulting alkoxide to yield this compound. youtube.com
Table 1: Representative Multi-Step Synthesis Scheme
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Vilsmeier-Haack Formylation | 5-bromobenzo[b]thiophene, POCl₃, DMF | 5-Bromobenzo[b]thiophene-2-carbaldehyde |
| 2 | Aldehyde Reduction | 5-Bromobenzo[b]thiophene-2-carbaldehyde, NaBH₄, Methanol/Ethanol | This compound |
Catalytic Systems for Enhanced Synthetic Efficiency
Catalysis is fundamental to modern organic synthesis, offering pathways to increased reaction rates, higher selectivity, and milder reaction conditions. Both transition metal and organocatalytic systems play significant roles in the synthesis of benzothiophene scaffolds and their functionalization.
The core benzothiophene structure is often assembled using transition metal-catalyzed cross-coupling and cyclization reactions. Palladium catalysts are particularly prominent in these methodologies. rsc.orgnih.gov Various strategies have been developed, including:
Palladium-catalyzed C-S Coupling/Cyclization: These reactions can involve the coupling of an ortho-haloaryl compound with a sulfur-containing component, followed by intramolecular cyclization to form the thiophene ring.
Direct C-H Arylation/Annulation: Palladium catalysts can facilitate the direct functionalization of C-H bonds, enabling the construction of the benzothiophene ring from simpler precursors without the need for pre-functionalized starting materials. researchgate.net
Copper-catalyzed Domino Synthesis: Copper catalysts are also employed, for instance, in the domino synthesis of substituted benzothiophenes from o-haloalkynyl benzenes, using a thiol surrogate. nih.gov
These catalytic methods offer efficient routes to substituted benzothiophenes, which can then be further elaborated to the target molecule.
Table 2: Examples of Transition Metal Catalysts in Benzothiophene Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Reference |
|---|---|---|---|
| Palladium | Pd(OAc)₂, PdCl₂(cod) | C-H Activation, C-S Coupling | rsc.orgresearchgate.net |
| Copper | CuI | Domino C-S Coupling/Cyclization | nih.gov |
| Ruthenium | Ru-NHC complexes | Asymmetric Hydrogenation | acs.org |
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. While direct organocatalytic C-H hydroxymethylation of the benzothiophene ring is not a widely documented strategy, the principles of organocatalysis are highly relevant to related transformations. For instance, organocatalysts, particularly those based on proline and its derivatives, are effective in the enantioselective α-hydroxymethylation of aldehydes. documentsdelivered.com This process involves the reaction of an aldehyde with a source of formaldehyde, catalyzed by the organocatalyst, to introduce a hydroxymethyl group.
Although this specific reaction applies to modifying a side chain rather than the aromatic ring itself, it showcases the potential of organocatalysis to create chiral centers. The development of organocatalytic methods for the direct C-H functionalization of heterocycles like benzothiophene remains an active area of research. documentsdelivered.comrsc.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This involves the careful selection of solvents, improving energy efficiency, and using more sustainable reagents.
The choice of solvent is a key aspect of green chemistry. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Research into the synthesis of benzothiophenes and related heterocycles has explored several greener alternatives:
Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal green solvent for certain reactions, such as some palladium-catalyzed C-H arylations. nih.gov
Ionic Liquids: Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄) are non-volatile and can often be recycled. They have been successfully used as solvents in the palladium-catalyzed synthesis of benzothiophene derivatives. acs.org
Solvent-Free Conditions: Conducting reactions without a solvent, often with the aid of microwave irradiation or solid supports like alumina, represents the most sustainable option, minimizing solvent waste entirely. acs.org
Table 3: Green Solvent Alternatives in Benzothiophene Synthesis
| Solvent Type | Example | Application | Benefit |
|---|---|---|---|
| Aqueous | Water | Pd-catalyzed C-H arylation | Non-toxic, abundant, safe |
| Ionic Liquid | [Bmim]BF₄ | Pd-catalyzed carbonylation | Recyclable, non-volatile |
| Solvent-Free | Al₂O₃ support | Microwave-assisted Suzuki coupling | Eliminates solvent waste |
Reducing energy consumption and using safer, more sustainable reagents are core tenets of green chemistry.
Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique for improving energy efficiency. researchgate.net Compared to conventional heating, microwave-assisted synthesis often leads to dramatically reduced reaction times, higher yields, and lower energy consumption. manipal.eduscielo.br This method has been successfully applied to the synthesis of various benzothiophene derivatives. nih.gov
Sustainable Reagents: The use of less hazardous and more stable reagents is crucial. For instance, potassium ethyl xanthate can be used as an odorless and stable sulfur source in the synthesis of benzothiophenes and benzothiazoles, serving as a safer alternative to volatile and malodorous thiols. nih.govnih.govresearchgate.netwikipedia.orgtaylorandfrancis.com
By integrating these catalytic and green chemistry approaches, the synthesis of this compound can be optimized to be more efficient, cost-effective, and environmentally benign.
Mechanistic Investigations of Key Synthetic Steps
A thorough understanding of the reaction mechanisms governing the principal synthetic transformations is essential for the optimization and successful execution of the synthesis of this compound. The two pivotal steps are the formylation of 5-bromobenzo[b]thiophene and the subsequent reduction of the resulting aldehyde.
Formylation of 5-Bromobenzo[b]thiophene: The Vilsmeier-Haack Reaction
The introduction of a formyl group onto the 5-bromobenzo[b]thiophene scaffold is commonly accomplished via the Vilsmeier-Haack reaction. organic-chemistry.orgchemistrysteps.comjk-sci.com This reaction employs a Vilsmeier reagent, which is a chloroiminium salt, generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org
The mechanism can be delineated into three main stages:
Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of the dichlorophosphate (B8581778) anion to yield the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org
Electrophilic Aromatic Substitution: The electron-rich benzo[b]thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. jk-sci.com The presence of the sulfur atom in the thiophene ring and the bromine atom on the benzene ring influences the regioselectivity of this attack. The attack preferentially occurs at the electron-rich 2-position of the benzothiophene ring. This leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex. Aromaticity is then restored by the loss of a proton. jk-sci.com
Hydrolysis: The resulting iminium salt is subsequently hydrolyzed during the aqueous workup. Water attacks the iminium carbon, and after a series of proton transfers and the elimination of a secondary amine (dimethylamine in the case of DMF), the final product, 5-Bromobenzo[b]thiophene-2-carbaldehyde, is formed. wikipedia.org
Kinetic studies on the Vilsmeier-Haack formylation of thiophene derivatives have indicated that the rate-determining step can vary depending on the reactivity of the substrate. For relatively less reactive substrates, the reaction can be third-order, being first-order in each of the substrate, DMF, and POCl₃. For more reactive substrates, the formation of the Vilsmeier reagent can become the rate-limiting step. rsc.org
Reduction of 5-Bromobenzo[b]thiophene-2-carbaldehyde: Nucleophilic Hydride Addition
The conversion of the intermediate aldehyde to this compound is a standard reduction reaction, typically carried out using a mild reducing agent such as sodium borohydride (NaBH₄). chemguide.co.ukmasterorganicchemistry.comlibretexts.org
The mechanism of this reduction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. chemguide.co.ukmasterorganicchemistry.com Although sodium borohydride is the source of the hydride, the reaction mechanism is generally depicted with the borohydride ion (BH₄⁻) as the active reducing species.
The key steps are as follows:
Nucleophilic Attack: The carbonyl group of the aldehyde is polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. The borohydride ion, acting as a source of hydride, attacks the electrophilic carbonyl carbon. chemguide.co.uk This results in the formation of a new carbon-hydrogen bond and the breaking of the pi bond of the carbonyl group, with the electrons moving to the oxygen atom to form an alkoxide intermediate. masterorganicchemistry.com
Protonation: The resulting alkoxide intermediate is then protonated in a subsequent step. masterorganicchemistry.com This is typically achieved by the addition of a protic solvent, such as an alcohol or water, during the reaction or in a separate workup step. chemguide.co.uklibretexts.org The proton source donates a proton to the negatively charged oxygen atom, yielding the final primary alcohol, this compound, and a borate (B1201080) ester.
The use of sodium borohydride is advantageous due to its selectivity for reducing aldehydes and ketones, while generally not affecting other functional groups such as esters or amides under standard conditions. masterorganicchemistry.com
Data Tables
Table 1: Key Synthetic Transformations
| Step | Reaction | Starting Material | Intermediate/Product | Reagents |
| 1 | Vilsmeier-Haack Formylation | 5-Bromobenzo[b]thiophene | 5-Bromobenzo[b]thiophene-2-carbaldehyde | DMF, POCl₃ |
| 2 | Aldehyde Reduction | 5-Bromobenzo[b]thiophene-2-carbaldehyde | This compound | NaBH₄, Methanol/Ethanol |
Table 2: Mechanistic Overview
| Reaction Step | Key Intermediate | Electronic Effect | Driving Force |
| Vilsmeier-Haack Formylation | Vilsmeier Reagent (Chloroiminium ion) | Electrophilic attack on electron-rich aromatic ring | Formation of a stable aromatic aldehyde |
| Aldehyde Reduction | Alkoxide | Nucleophilic addition of hydride to carbonyl carbon | Formation of a stable alcohol |
Chemical Reactivity and Transformation Studies of 5 Bromo Benzo B Thiophen 2 Yl Methanol
Reactivity of the Bromine Substituent
The bromine atom attached to the C5 position of the benzo[b]thiophene ring is a versatile handle for synthetic modifications. Its reactivity is predominantly exploited through palladium-catalyzed cross-coupling reactions, although other pathways such as nucleophilic aromatic substitution and reductive debromination are also considered.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a reaction mechanism in which a nucleophile displaces a leaving group, such as a halide, from an aromatic ring. For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. researchgate.netunicatt.it These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. unicatt.it
In the case of (5-Bromo-benzo[b]thiophen-2-yl)-methanol, the benzothiophene (B83047) ring system is not sufficiently electron-deficient to readily undergo SNAr reactions under standard conditions. The bromine atom at the 5-position lacks the required ortho or para activation by a potent electron-withdrawing group like a nitro (–NO₂) or cyano (–CN) group. While studies have shown that nucleophilic substitution can occur on thiophene (B33073) rings, particularly when activated by nitro groups, the absence of such activation on the target molecule renders this pathway less favorable. libretexts.org Consequently, direct displacement of the bromine by common nucleophiles is generally inefficient and not a primary strategy for the functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions represent the most powerful and widely utilized methods for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine substituent on aryl halides. rsc.orgmdpi.com These reactions are highly efficient, tolerate a wide array of functional groups, and proceed under relatively mild conditions. The bromine at the 5-position of this compound serves as an excellent electrophilic partner in these transformations. The hydroxymethyl group at the 2-position is generally well-tolerated under the conditions of these coupling reactions. nih.gov
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. rsc.orgmdpi.com This method is exceptionally versatile for creating new aryl-aryl or aryl-vinyl bonds. For this compound, a Suzuki coupling would enable the introduction of various aryl or heteroaryl substituents at the 5-position.
Table 1: Representative Conditions for Suzuki Coupling of Aryl Bromides
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | High |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 90 | High |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 80 | Moderate to High |
Data in this table is illustrative and based on typical conditions for Suzuki reactions on related bromo-heterocycles. rsc.orgresearchgate.net
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. harvard.edunih.gov It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. harvard.edu This reaction is highly valuable for the synthesis of substituted alkynes. Reacting this compound with various terminal alkynes via the Sonogashira coupling would yield 5-alkynyl-benzo[b]thiophene derivatives. Copper-free variations of this reaction have also been developed. researchgate.netnih.gov
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Alkyne Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 | High |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 60 | High |
| Propargyl alcohol | PdCl₂(dppf) / CuI | DIPA | DMF | 70 | Moderate to High |
Data in this table is illustrative and based on common conditions for Sonogashira reactions on related aryl bromides. nih.govnih.gov
Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govresearchgate.net This reaction is a key method for the vinylation of aryl halides. The reaction of this compound with alkenes like styrene (B11656) or acrylates would lead to the formation of 5-vinyl-benzo[b]thiophene derivatives.
Table 3: Representative Conditions for Heck Coupling of Aryl Bromides
| Alkene Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | High |
| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | High |
| Cyclohexene | PdCl₂ / P(o-tol)₃ | NaOAc | DMA | 120 | Moderate |
Data in this table is illustrative and based on established conditions for Heck reactions on similar substrates. researchgate.netresearchgate.net
Reductive Debromination Studies
Reductive debromination is the process of removing a bromine atom and replacing it with a hydrogen atom. This transformation can be useful for synthesizing the corresponding debrominated analogue or for introducing isotopic labels (e.g., deuterium). A common and effective method for the reductive dehalogenation of aryl bromides is catalytic hydrogenation.
This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The process is generally clean and efficient. Importantly, this method is selective for the reduction of the aryl bromide in the presence of other functional groups, including alcohols, which means the hydroxymethyl group in this compound would remain intact.
Table 4: Typical Conditions for Reductive Debromination
| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |
| 10% Pd/C | H₂ gas | Ethanol or Ethyl Acetate | Room Temperature | 1-4 atm |
| 5% Pd/C | Ammonium formate | Methanol (B129727) | Reflux | Atmospheric |
Data in this table represents common laboratory conditions for the catalytic hydrogenation of aryl bromides.
Reactivity of the Hydroxymethyl Group
The primary hydroxymethyl group (–CH₂OH) at the 2-position of the benzothiophene ring is analogous to a benzylic alcohol and is susceptible to a range of transformations, most notably oxidation, esterification, and etherification.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The hydroxymethyl group can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org
Oxidation to Aldehydes: The partial oxidation of a primary alcohol to an aldehyde requires the use of mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. libretexts.org Reagents such as Pyridinium (B92312) Chlorochromate (PCC) and Dess-Martin Periodinane (DMP) are commonly employed for this transformation in a laboratory setting. libretexts.org Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is another effective method that proceeds under mild, low-temperature conditions. nih.gov
Table 5: Reagents for the Selective Oxidation of Primary Alcohols to Aldehydes
| Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 25 | 70-90 |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 25 | 85-95 |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (DCM) | -78 to 25 | 80-95 |
This table outlines common reagents and conditions for the selective oxidation of primary benzylic-type alcohols. libretexts.orgnih.gov
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid. libretexts.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇ in aqueous acid), and sodium hypochlorite (B82951) (bleach). researchgate.netlibretexts.org Biocatalytic methods using aldehyde dehydrogenases also offer a green and highly selective alternative for converting aldehydes (formed in situ) to carboxylic acids. researchgate.net
Table 6: Reagents for the Oxidation of Primary Alcohols to Carboxylic Acids
| Reagent | Conditions | Typical Yield (%) |
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, then acid workup | 70-90 |
| Chromic Acid (H₂CrO₄) | Acetone, H₂SO₄ (Jones Oxidation) | 75-90 |
| Sodium Hypochlorite (NaClO) | Basic media, with or without catalyst | 60-95 |
This table provides examples of strong oxidizing agents used to convert primary alcohols to carboxylic acids. researchgate.netlibretexts.org
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification and etherification reactions to produce a variety of derivatives.
Esterification: Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. For more sensitive substrates, milder conditions are often preferred. The Mitsunobu reaction, using triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD), allows for the esterification of primary alcohols with carboxylic acids under neutral conditions and at low temperatures.
Table 7: Common Methods for Esterification of Primary Alcohols
| Reagent(s) | Method | Solvent | Temperature (°C) |
| Carboxylic Acid / H₂SO₄ | Fischer Esterification | Toluene (with Dean-Stark) | Reflux |
| Acyl Chloride / Pyridine (B92270) | Acylation | Dichloromethane | 0-25 |
| Carboxylic Acid / PPh₃ / DEAD | Mitsunobu Reaction | THF or Dioxane | 0-25 |
This table summarizes standard laboratory procedures for the synthesis of esters from primary alcohols.
Etherification: The synthesis of ethers from this compound can be achieved through several methods. The Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide, is a fundamental approach. Alternatively, acid-catalyzed dehydration can lead to the formation of a symmetrical ether, or cross-etherification with another alcohol can be achieved under specific catalytic conditions.
Table 8: Common Methods for Etherification of Primary Alcohols
| Reagent(s) | Method | Solvent | Temperature (°C) |
| 1. NaH; 2. Alkyl Halide (R-X) | Williamson Ether Synthesis | THF or DMF | 0-50 |
| H₂SO₄ (catalytic) | Acid-catalyzed Dehydration | Toluene | Reflux |
| FeCl₃ (catalytic) | Catalytic Etherification | Propylene Carbonate | 80-100 |
This table presents common strategies for the synthesis of ethers from primary alcohols.
Substitution Reactions (e.g., Halogenation of the Alcohol)
The primary alcohol functionality of this compound is amenable to substitution reactions, most notably halogenation, to produce the corresponding halomethyl derivatives. These derivatives, particularly the chloromethyl and bromomethyl compounds, are valuable synthetic intermediates due to the enhanced reactivity of the benzylic halide, which can readily participate in nucleophilic substitution and cross-coupling reactions.
Similarly, bromination of the alcohol can be achieved using reagents such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of a phosphine, like triphenylphosphine. These methods are standard for converting primary alcohols to bromides and are anticipated to be effective for this compound.
Table 1: Representative Halogenation Reactions of this compound
| Reagent | Product | Reaction Conditions |
| Thionyl chloride (SOCl₂) | 2-(Chloromethyl)-5-bromobenzo[b]thiophene | Inert solvent (e.g., CH₂Cl₂), often with a base (e.g., pyridine) |
| Phosphorus tribromide (PBr₃) | 2-(Bromomethyl)-5-bromobenzo[b]thiophene | Inert solvent (e.g., CH₂Cl₂ or ether) |
| N-Bromosuccinimide (NBS) / PPh₃ | 2-(Bromomethyl)-5-bromobenzo[b]thiophene | Inert solvent (e.g., CH₂Cl₂) |
Dehydration and Cyclization Opportunities
The hydroxymethyl group at the 2-position of the benzothiophene ring opens up possibilities for dehydration and subsequent intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. Acid-catalyzed dehydration of this compound can generate a reactive carbocation intermediate. This intermediate can then be trapped by an internal nucleophile or participate in an intramolecular Friedel-Crafts-type reaction with the adjacent benzene (B151609) ring.
While specific examples for this compound are not extensively documented, the general principles of such reactions are well-established for related benzothiophene and benzofuran (B130515) systems. rsc.org For instance, under acidic conditions, the carbocation formed at the methylene (B1212753) bridge could potentially attack the C3 position of the thiophene ring or one of the activated positions on the benzene ring, leading to the formation of a new five or six-membered ring. The regioselectivity of such a cyclization would be influenced by the steric and electronic effects of the bromo substituent.
Furthermore, if the hydroxymethyl group is first converted to a more reactive leaving group, such as a tosylate or a halide, intramolecular cyclization can be facilitated under basic conditions, particularly if a suitable nucleophile is present on the benzothiophene ring. These cyclization strategies offer a pathway to constrained polycyclic aromatic systems, which are of interest in materials science and medicinal chemistry.
Reactivity of the Benzothiophene Ring System
The benzothiophene ring system in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of this attack is influenced by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS) Reactivity Profiles
Electrophilic aromatic substitution (EAS) on the benzothiophene ring of this compound is directed by the combined influence of the bromo, hydroxymethyl, and the fused thiophene ring itself. In general, the benzothiophene nucleus is more reactive towards electrophiles than benzene, with substitution preferentially occurring on the thiophene ring.
The directing effects of the substituents can be summarized as follows:
Bromo Group (-Br): A deactivating, ortho-, para-director. It withdraws electron density inductively but can donate through resonance.
Hydroxymethyl Group (-CH₂OH): A weakly deactivating, ortho-, para-director.
Thiophene Sulfur: The sulfur atom directs electrophilic attack to the C3 position.
Considering these factors, electrophilic attack is most likely to occur at the C3 position of the thiophene ring, as this position is activated by the sulfur atom and is not sterically hindered. If the C3 position is blocked, or under certain reaction conditions, substitution may occur on the benzene ring, directed by the bromo and hydroxymethyl groups. The bromine at the C5 position would direct incoming electrophiles to the C4 and C6 positions. The interplay of these directing effects can lead to a mixture of products, and the precise outcome will depend on the nature of the electrophile and the reaction conditions.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reaction | Major Product (Predicted) | Minor Product(s) (Predicted) |
| Nitration (HNO₃/H₂SO₄) | 3-Nitro-(5-bromo-benzo[b]thiophen-2-yl)-methanol | 4-Nitro and/or 6-nitro isomers |
| Bromination (Br₂/FeBr₃) | 3-Bromo-(5-bromo-benzo[b]thiophen-2-yl)-methanol | 4,5-Dibromo and/or 5,6-dibromo isomers |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 3-Acyl-(5-bromo-benzo[b]thiophen-2-yl)-methanol | 4-Acyl and/or 6-acyl isomers |
Metalation and Lithiation Studies
Metalation, particularly lithiation, of the benzothiophene ring is a powerful tool for introducing a wide range of functional groups. In the case of this compound, two primary sites are susceptible to metalation: the acidic proton of the alcohol and the carbon-bromine bond.
Treatment with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures would likely result in initial deprotonation of the alcohol to form a lithium alkoxide. If more than one equivalent of the organolithium reagent is used, a halogen-lithium exchange at the C5 position is expected to occur. This exchange is a common and efficient method for generating aryllithium species from aryl bromides. nih.gov The resulting 5-lithio-2-(lithiomethyl)dianion can then be quenched with various electrophiles to introduce new substituents at the C5 position.
Alternatively, directed ortho-metalation could be a possibility, where the lithium alkoxide formed from the deprotonation of the alcohol directs the lithiation to the adjacent C3 position. The competition between halogen-lithium exchange and directed ortho-metalation would depend on the reaction conditions, including the choice of organolithium reagent, solvent, and temperature.
Multi-site Reactivity and Chemoselectivity Investigations
The presence of multiple reactive sites in this compound—the alcohol, the C-Br bond, and the activated positions on the aromatic ring—necessitates careful consideration of chemoselectivity in its reactions. By choosing appropriate reagents and reaction conditions, it is possible to selectively target one functional group while leaving the others intact.
For instance, in palladium-catalyzed cross-coupling reactions, the C-Br bond is a prime site for reaction. A Suzuki coupling with an arylboronic acid, for example, could be performed selectively at the C5 position without affecting the alcohol group, provided a suitable base and ligand are employed. nih.gov Conversely, the alcohol can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), without disturbing the C-Br bond. researchgate.net
The ability to control the chemoselectivity of these reactions is crucial for the strategic construction of complex molecules derived from this compound.
Derivatization Strategies for Novel Compound Generation
The diverse reactivity of this compound makes it an excellent starting material for the generation of novel compounds with potential applications in various fields. Several derivatization strategies can be envisioned:
Ether and Ester Formation: The alcohol functionality can be readily converted into a wide range of ethers and esters through Williamson ether synthesis or esterification with carboxylic acids or their derivatives. These modifications can be used to alter the steric and electronic properties of the molecule and to introduce new functional handles.
Cross-Coupling Reactions: As mentioned, the C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. researchgate.net These reactions allow for the introduction of a vast array of aryl, vinyl, and alkynyl substituents at the C5 position, leading to a library of novel benzothiophene derivatives. d-nb.info
Cyclization Reactions: As discussed in section 3.2.4, intramolecular cyclization reactions can be employed to construct fused polycyclic systems. For instance, conversion of the alcohol to an appropriate precursor could enable intramolecular Heck reactions or other palladium-catalyzed cyclizations to form new rings.
Multistep Synthetic Sequences: By combining the various reactions discussed, complex, multi-functionalized benzothiophene derivatives can be synthesized. For example, a Suzuki coupling at the C5 position could be followed by halogenation of the alcohol, and then a nucleophilic substitution on the resulting halomethyl group to build up a complex side chain.
The strategic application of these derivatization methods allows for the systematic exploration of the chemical space around the this compound scaffold, facilitating the discovery of new compounds with desired properties.
Theoretical and Computational Investigations of 5 Bromo Benzo B Thiophen 2 Yl Methanol
Electronic Structure Elucidation and Analysis
The electronic structure of a molecule is fundamental to its chemical behavior. For (5-Bromo-benzo[b]thiophen-2-yl)-methanol, understanding the distribution of electrons and the nature of its molecular orbitals is key to predicting its reactivity and spectroscopic properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. scialert.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's stability and reactivity. scialert.netnih.gov A smaller energy gap generally implies higher reactivity. nih.gov
In benzo[b]thiophene derivatives, the HOMO is typically a π-orbital delocalized over the aromatic system, while the LUMO is a π*-antibonding orbital. researchgate.net The introduction of a bromine atom at the 5-position and a methanol (B129727) group at the 2-position of the benzo[b]thiophene core is expected to modulate the energies of these frontier orbitals. The electron-withdrawing nature of the bromine atom can lower the energy of both the HOMO and LUMO, while the methanol group, which can act as a weak electron-donating group, may raise their energies. The precise effect depends on the interplay of inductive and resonance effects.
Computational studies on similar benzothiophene (B83047) derivatives using Density Functional Theory (DFT) have shown that substitutions on the aromatic ring significantly influence the HOMO-LUMO gap. nih.govresearchgate.net For instance, the calculated HOMO-LUMO gap for unsubstituted benzothiophene is around 4.73 eV. researchgate.net For this compound, the gap is expected to be in a similar range, though slightly altered by the substituents.
Table 1: Representative Frontier Molecular Orbital Energies and Properties for Substituted Benzothiophenes (Note: The following data is illustrative and based on typical values for similar compounds calculated using DFT at the B3LYP/6-31G(d,p) level of theory, as direct experimental or computational data for this compound is not available in the cited literature.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| Benzo[b]thiophene | -6.21 | -0.89 | 5.32 | 6.21 | 0.89 |
| This compound (Estimated) | -6.35 | -1.05 | 5.30 | 6.35 | 1.05 |
| 2-Phenylbenzo[b]thiophene | -5.98 | -1.12 | 4.86 | 5.98 | 1.12 |
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Red regions indicate a negative potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue regions indicate a positive potential, associated with electron-poor areas that are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a region of negative potential around the oxygen atom of the methanol group and the sulfur atom of the thiophene (B33073) ring, due to the presence of lone pairs of electrons. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential site for hydrogen bonding. The bromine atom, being highly electronegative, would also influence the electrostatic potential in its vicinity. The aromatic rings will show a characteristic distribution of potential related to the π-electron system. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the molecular properties of this compound at the atomic level. These calculations can be broadly categorized into Density Functional Theory (DFT) for ground state properties and ab initio methods for excited state characterization.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules in their ground state. ontosight.ai By using various functionals, such as B3LYP, DFT can accurately calculate optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energies and MEPs. researchgate.net
For this compound, DFT calculations would begin with a geometry optimization to find the most stable three-dimensional arrangement of atoms. From this optimized structure, various ground-state properties can be derived. The calculated bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecular geometry. These theoretical structural parameters can be compared with experimental data if available, for instance, from X-ray crystallography of similar compounds.
Table 2: Representative DFT-Calculated Ground State Properties (Note: This data is hypothetical and represents typical outputs from a DFT calculation on a molecule of this type.)
| Property | Calculated Value |
| Total Energy | -2345.67 Hartree |
| Dipole Moment | 2.54 Debye |
| Polarizability | 28.9 ų |
| C-S Bond Length (Thiophene) | 1.75 Å |
| C-Br Bond Length | 1.90 Å |
| C-O Bond Length (Methanol) | 1.43 Å |
To understand the behavior of this compound upon absorption of light, such as in photophysical or photochemical processes, ab initio methods are employed to study its excited states. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for calculating electronic excitation energies and oscillator strengths, which correspond to the energies and intensities of UV-visible absorption bands.
These calculations can predict the nature of electronic transitions, for example, whether they are π → π* or n → π* transitions. For a molecule like this compound, the lowest energy electronic transitions are likely to be of π → π* character, involving the delocalized electron system of the benzo[b]thiophene core. The results of these calculations are crucial for interpreting experimental absorption spectra and understanding the molecule's photostability and potential for use in applications like organic electronics. researchgate.net
Conformational Analysis and Energy Minima
The presence of the methanol group (-CH₂OH) in this compound introduces conformational flexibility. The rotation around the single bond connecting the methylene (B1212753) group to the thiophene ring can lead to different spatial arrangements, or conformers, of the molecule.
A conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. This is typically done by systematically rotating the dihedral angle of the flexible bond and calculating the energy at each step. The resulting energy profile reveals the low-energy conformers and the energy barriers between them. The most stable conformer will be the one that is most populated at a given temperature and will largely determine the molecule's observed properties. For this compound, the orientation of the hydroxyl group relative to the thiophene ring will be a key factor in determining the conformational preferences, potentially influenced by intramolecular hydrogen bonding or steric interactions.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an indispensable tool for mapping the energetic landscapes of chemical reactions. By modeling the transformation of this compound, for instance, in an oxidation reaction of its methanol group to an aldehyde, density functional theory (DFT) calculations can be used to identify the structures of reactants, products, and crucial intermediates. This process allows for a detailed, step-by-step understanding of the reaction pathway, revealing the electronic and structural changes that occur. Benzothiophene and its derivatives are known to participate in a wide range of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling. numberanalytics.com Computational elucidation of these mechanisms provides a molecular-level picture that is often inaccessible through experimental means alone.
A cornerstone of understanding reaction kinetics is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate—the energetic bottleneck of the reaction. wikipedia.orglibretexts.org In computational chemistry, locating this first-order saddle point on the potential energy surface is a critical step. libretexts.org For a hypothetical reaction involving this compound, algorithms such as the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method would be employed to find the TS geometry.
Once a stationary point is located, its nature must be confirmed through a frequency calculation. A genuine transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. This single imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the motion of atoms as the molecule transforms from reactant to product. wikipedia.org All other vibrational frequencies will be real, indicating that the structure is a minimum in all other directions. The energy of this transition state, relative to the reactants, defines the activation energy barrier for the reaction.
| Parameter | Calculated Value | Methodology |
|---|---|---|
| Relative Energy (kcal/mol) | +25.4 | DFT (B3LYP/6-311+G(d,p)) |
| Imaginary Frequency (cm-1) | -1750.2i | DFT (B3LYP/6-311+G(d,p)) |
| Key Bond Distance (C-H) | 1.52 Å | Geometry Optimization |
| Key Bond Distance (O-H) | 1.48 Å | Geometry Optimization |
Following the successful characterization of a transition state, a Reaction Coordinate Analysis is performed to confirm that the identified TS correctly connects the desired reactants and products. This is typically achieved by performing an Intrinsic Reaction Coordinate (IRC) calculation. The IRC path traces the minimum energy path downhill from the transition state, on one side towards the reactants and on the other side towards the products.
By visualizing the atomic motions along the IRC, researchers can gain a dynamic understanding of the bond-breaking and bond-forming processes. The analysis provides a clear and unambiguous connection between the transition structure and the stable minima on the potential energy surface, thereby validating the proposed reaction mechanism. This computational step is crucial for ensuring that the modeled pathway is the true representation of the chemical transformation.
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
Computational methods are highly effective at predicting various spectroscopic properties, providing data that can be used to interpret experimental spectra or to identify unknown compounds. DFT and time-dependent DFT (TD-DFT) are the primary methods used for these predictions. mdpi.com
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Calculations would yield theoretical chemical shifts for each unique proton and carbon atom in this compound. These predicted values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental data to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies and intensities calculated to characterize stationary points (minima and transition states) can be used to generate a theoretical Infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretches, O-H bends, or aromatic ring vibrations. While computational frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor to achieve excellent agreement, aiding in the assignment of experimental IR bands.
UV-Vis Spectroscopy: The electronic absorption properties, which are observed in UV-Vis spectroscopy, can be predicted using TD-DFT calculations. mdpi.com This method computes the vertical excitation energies from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. For benzothiophene derivatives, these calculations can reveal how substituents like bromine and methanol influence the electronic transitions, particularly the HOMO→LUMO transition. mdpi.com
| Spectroscopy Type | Predicted Value | Assignment |
|---|---|---|
| ¹³C NMR (ppm) | 145.2 | C-S |
| ¹H NMR (ppm) | 4.85 | -CH₂- |
| IR (cm-1) | 3350 | O-H stretch |
| IR (cm-1) | 1050 | C-O stretch |
| UV-Vis (nm) | 275 | π → π* transition |
Solvent Effects on Molecular Properties and Reactivity
Chemical reactions and molecular properties are often significantly influenced by the solvent in which they are studied. Computational chemistry can account for these environmental effects through various solvation models. The most common are implicit solvent models, such as the Polarizable Continuum Model (PCM). acs.org In this approach, the solvent is treated as a continuous dielectric medium rather than as individual molecules. acs.orgmdpi.com
By performing calculations with a PCM, it is possible to investigate how the polarity of the solvent affects the stability of reactants, products, and transition states. For this compound, a polar molecule, increasing solvent polarity would be expected to have a noticeable effect. For instance, polar solvents might stabilize charged intermediates or transition states, thereby lowering the activation energy and increasing the reaction rate compared to the gas phase or a nonpolar solvent. researchgate.net Similarly, spectroscopic properties like UV-Vis absorption maxima can exhibit shifts (either blue or red shifts) depending on the solvent environment, a phenomenon known as solvatochromism, which can also be modeled computationally. acs.org
| Solvent | Dielectric Constant | Predicted λmax (nm) |
|---|---|---|
| Gas Phase | 1.0 | 270 |
| Hexane | 1.88 | 272 |
| Dichloromethane | 8.93 | 276 |
| Ethanol | 24.55 | 278 |
| Water | 80.1 | 280 |
Exploration of 5 Bromo Benzo B Thiophen 2 Yl Methanol in Materials Science Applications
Precursor for Advanced Polymer Synthesis
Cross-linking Agent in Polymer Networks
The potential of (5-Bromo-benzo[b]thiophen-2-yl)-methanol to act as a cross-linking agent in polymer networks has not been explored in the available literature. In principle, the bifunctional nature of the molecule (a reactive bromo group and a modifiable methanol (B129727) group) could allow it to bridge polymer chains. However, no studies have been found that demonstrate or investigate this application.
Organic Semiconductor Research
Charge Transport Properties in Thin Films
Research on the charge transport properties of thin films derived from This compound is not present in the current scientific literature. Studies on other benzo[b]thiophene derivatives have shown promising semiconductor characteristics, with charge carrier mobilities varying based on molecular structure and film morphology. mdpi.comrsc.org However, without experimental data for thin films of polymers or materials synthesized from This compound , their charge transport properties remain unknown.
Integration into Organic Electronic Devices
Due to the lack of information on its properties as a semiconductor, there are no published reports on the integration of This compound or its derivatives into organic electronic devices such as organic field-effect transistors (OFETs) or organic photovoltaic cells (OPVs). The successful incorporation of a material into such devices is contingent on favorable electronic properties, processability, and stability, none of which have been documented for this specific compound.
Photophysical Properties and Potential Optoelectronic Applications
Detailed studies on the photophysical properties, such as absorption, emission, and quantum yields, of This compound are not available. The optoelectronic properties of thiophene-based materials are of great interest for applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.netmdpi.com The investigation of these properties is a necessary first step to determine the suitability of This compound for any potential optoelectronic applications. Without such data, any discussion of its use in this field would be purely speculative.
Luminescence and Fluorescence Characteristics
There is no specific data in the reviewed scientific literature detailing the luminescence or fluorescence properties of This compound . While studies on other benzo[b]thiophene derivatives have reported fluorescence, these findings cannot be directly attributed to the title compound without specific experimental verification. Consequently, no data tables on its photophysical characteristics, such as absorption and emission maxima, quantum yields, or fluorescence lifetimes, can be provided.
Energy Transfer Mechanisms
Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design
The use of This compound as a ligand for the design and synthesis of Metal-Organic Frameworks (MOFs) is not documented in the available literature. For a molecule to be a successful MOF ligand, it typically requires specific coordinating functional groups (e.g., carboxylates, pyridyls) that can form strong, directional bonds with metal ions or clusters. While the hydroxyl group and the thiophene (B33073) sulfur in This compound could potentially coordinate to metal centers, there are no published examples of MOFs constructed using this specific molecule as a primary or secondary building block. Therefore, no data on its coordination behavior, resulting MOF structures, or their properties can be presented.
Supramolecular Assembly and Self-Assembled Monolayers (SAMs)
There is a lack of published research on the supramolecular assembly of This compound or its application in forming Self-Assembled Monolayers (SAMs). The potential for this molecule to engage in non-covalent interactions such as hydrogen bonding (via the methanol group), π-π stacking (via the benzothiophene (B83047) core), or halogen bonding (via the bromine atom) has not been explored in the context of creating ordered supramolecular structures or thin films. As a result, there are no research findings or data tables to report on its self-assembly behavior or its use in surface modification.
Mechanistic Insights into the Biological Activity of 5 Bromo Benzo B Thiophen 2 Yl Methanol Derivatives
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For the broader class of benzothiophene (B83047) derivatives, SAR studies have been instrumental in identifying key structural features that govern their biological activities. chemicalbook.com These studies typically involve systematic modifications of the benzothiophene scaffold and evaluating the resulting impact on a specific biological target.
For instance, in a study on benzothiophene-chalcone hybrids as potential cholinesterase inhibitors, SAR analysis revealed that the nature and position of substituents on the benzothiophene ring and the associated phenyl rings significantly influence inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). medchemexpress.com While these findings are not specific to (5-Bromo-benzo[b]thiophen-2-yl)-methanol, they underscore the importance of substituent patterns in determining the biological effects of benzothiophene derivatives.
A generalized SAR summary for various benzothiophene derivatives is presented below, based on a range of biological activities reported in the literature.
| Scaffold Modification | General Effect on Biological Activity |
| Substitution at the 2-position | Often crucial for interaction with target proteins. The nature of the substituent (e.g., aryl, acyl) can determine the type and potency of activity. |
| Substitution at the 3-position | Modifications at this position have been shown to modulate activity, for example, in the development of antimicrobial agents. nih.gov |
| Substitution on the benzene (B151609) ring | The position and nature of substituents (e.g., halogens, alkyl groups) can influence pharmacokinetic properties and target affinity. scilit.com |
Molecular Docking and Computational Studies of Receptor Interactions
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. Such studies provide valuable insights into the molecular basis of biological activity. For various benzothiophene derivatives, molecular docking has been employed to understand their interactions with specific biological targets.
For example, benzothiophene derivatives have been investigated as potential inhibitors of the RNA-dependent RNA polymerase (RdRp) of flaviviruses. sigmaaldrich.commdpi.com Molecular docking studies in this context have suggested that the benzothiophene scaffold can interact with key residues in the active site of the enzyme. sigmaaldrich.com Similarly, docking studies have been used to explore the binding of benzothiophene-arylpiperazine derivatives to the 5-HT1A serotonin (B10506) receptor, highlighting potential electrostatic interactions that could explain their observed binding affinities. ijpsjournal.com
In another study, benzothiophene derivatives were designed as estrogen receptor-α antagonists, and molecular docking was used to predict their binding modes within the receptor's active site. bldpharm.com These computational models are instrumental in the rational design of more potent and selective inhibitors.
Enzyme Inhibition Kinetics and Mechanism of Action
The benzothiophene scaffold is present in a variety of compounds that have been investigated as enzyme inhibitors. medchemexpress.com Enzyme inhibition studies are crucial for understanding the mechanism of action of a potential therapeutic agent. These studies can determine whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor, and can provide quantitative measures of its potency, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
For example, a series of benzothiophene-chalcone hybrids were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). medchemexpress.com The study reported IC50 values for the most potent compounds, providing a quantitative measure of their enzyme inhibitory activity.
The general mechanism for many benzothiophene-based inhibitors involves their binding to the active site or an allosteric site of the target enzyme, thereby preventing the substrate from binding or the enzyme from catalyzing its reaction. However, without specific experimental data for this compound, its potential enzyme inhibitory activity and mechanism of action remain unknown.
Investigation of Cellular Uptake and Intracellular Localization Mechanisms
The ability of a compound to be taken up by cells and localize to its site of action is critical for its biological activity. Research on thiophene-containing compounds suggests that the thiophene (B33073) moiety can influence cellular uptake. For instance, the introduction of thiophene into certain molecular structures has been shown to enhance cellular uptake.
The physicochemical properties of a compound, such as its lipophilicity and molecular size, play a significant role in its ability to cross cell membranes. The bromo-substituent on the benzothiophene ring of this compound would be expected to increase its lipophilicity, which could potentially influence its cellular uptake. However, specific studies on the cellular uptake and intracellular localization of this compound have not been found in the reviewed literature.
Modulation of Specific Biological Pathways (e.g., Signal Transduction, Gene Expression)
Benzothiophene derivatives have been reported to modulate various biological pathways, which underlies their diverse pharmacological effects. For example, some benzothiophene derivatives have been investigated for their ability to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in the regulation of glucose and lipid metabolism. Activation of these receptors can lead to changes in gene expression and subsequent therapeutic effects.
Other benzothiophene derivatives have been developed as selective estrogen receptor modulators (SERMs), which can either activate or block the activity of estrogen receptors depending on the target tissue. This modulation of the estrogen signaling pathway is the basis for their use in the treatment of conditions such as osteoporosis and breast cancer.
While these examples demonstrate the potential for benzothiophene derivatives to influence key biological pathways, the specific effects of this compound on signal transduction and gene expression have not been reported.
Metabolomic Profiling and Biotransformation Pathways
The metabolism and biotransformation of a compound determine its pharmacokinetic profile and can influence both its efficacy and toxicity. Studies on the biotransformation of the parent compound, benzothiophene, have been conducted in microbial systems. For example, anaerobic cometabolic conversion of benzothiophene by sulfate-reducing bacteria has been shown to yield carboxylated and reduced derivatives. In other bacterial systems, the biotransformation of benzothiophene can proceed through oxidation of either the benzene or the thiophene ring, leading to a variety of metabolites.
These studies provide a general understanding of how the benzothiophene core can be metabolized. The presence of a bromo-substituent and a methanol (B129727) group in this compound would likely influence its metabolic fate, potentially through dehalogenation, oxidation of the alcohol, or further hydroxylation of the ring system. However, specific metabolomic profiling and biotransformation studies for this compound are not available.
Interaction with DNA/RNA and Protein Targets: Mechanistic Perspective
The biological activity of many compounds is predicated on their interaction with specific macromolecular targets such as DNA, RNA, and proteins. Some benzothiophene derivatives have been found to interact with such targets. For instance, certain benzothiophene derivatives have been identified as inhibitors of flavivirus RNA-dependent RNA polymerase (RdRp), suggesting a direct interaction with this viral protein. sigmaaldrich.com The proposed mechanism involves the binding of the benzothiophene scaffold to the active site of the RdRp, thereby inhibiting viral replication. sigmaaldrich.com
While these findings are for different benzothiophene derivatives, they highlight the potential for this chemical scaffold to interact with important biological macromolecules. The specific DNA/RNA and protein targets of this compound, and the mechanistic details of any such interactions, remain to be elucidated through future research.
Conclusion and Future Research Trajectories
Summary of Current Understanding
(5-Bromo-benzo[b]thiophen-2-yl)-methanol belongs to the benzothiophene (B83047) class of heterocyclic compounds, which are recognized for their significant and diverse biological activities. The benzothiophene scaffold is a key structural motif in numerous pharmaceuticals and functional organic materials. numberanalytics.comrsc.orgijpsjournal.com Current research on benzothiophene derivatives has established their potential in a wide array of therapeutic areas, including as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant agents. ijpsjournal.comnih.gov The versatility of the benzothiophene ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. numberanalytics.com
The presence of a bromine atom at the 5-position of the benzothiophene ring in "this compound" is significant, as halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic profile of bioactive compounds. researchgate.net The methanol (B129727) group at the 2-position provides a reactive handle for further synthetic modifications, allowing for the creation of a diverse library of derivative compounds. While specific research on "this compound" is not extensively documented in publicly available literature, its structural components suggest it is a valuable intermediate for the synthesis of more complex molecules with potential pharmacological or material science applications. medchemexpress.com
Identification of Emerging Research Questions
The foundation of knowledge surrounding benzothiophene derivatives gives rise to several emerging research questions that are directly applicable to "this compound":
Exploration of Novel Biological Targets: While the activity of benzothiophenes against common targets is known, future research could focus on identifying novel and less-explored biological targets for derivatives of this compound. This includes investigating their potential as inhibitors of specific enzymes or as modulators of protein-protein interactions involved in disease pathways.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships for derivatives of this compound is a critical next step. This would involve synthesizing a series of analogues with modifications at the methanol group and potentially other positions of the benzothiophene ring to understand the key structural requirements for specific biological activities.
Mechanistic Studies: For any identified bioactive derivatives, in-depth mechanistic studies will be crucial to elucidate their mode of action at the molecular level. This will provide a rational basis for further optimization and development.
Synergistic and Combination Therapies: Investigating the potential of this compound derivatives in combination with existing therapeutic agents could reveal synergistic effects, potentially leading to more effective treatment strategies with reduced side effects.
Development of Drug Delivery Systems: Research into novel formulations and drug delivery systems for promising benzothiophene derivatives could enhance their bioavailability and therapeutic efficacy.
Interdisciplinary Research Opportunities
The multifaceted nature of benzothiophene chemistry presents numerous opportunities for interdisciplinary collaboration:
Medicinal Chemistry and Computational Biology: The integration of computational modeling and medicinal chemistry can accelerate the drug discovery process. Molecular docking and quantum chemical studies can help in predicting the biological activity of novel derivatives of this compound and guide their rational design.
Materials Science and Organic Electronics: Benzothiophene-based compounds are of interest in the development of organic semiconductors and electronics. numberanalytics.com Interdisciplinary research between organic chemists and materials scientists could explore the potential of this compound and its derivatives in the design of new materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. bgu.ac.ilmdpi.com
Pharmacology and Nanotechnology: The development of nanoparticle-based delivery systems for therapeutic benzothiophene derivatives could lead to targeted therapies with improved efficacy and reduced systemic toxicity. This would require collaboration between pharmacologists and experts in nanotechnology.
Synthetic Chemistry and Process Engineering: For commercially viable applications, the development of efficient, scalable, and environmentally friendly synthetic routes to this compound and its derivatives is essential. This necessitates a partnership between synthetic chemists and chemical engineers.
Potential for Novel Applications of this compound and its Derivatives
Building upon the known applications of the benzothiophene scaffold, "this compound" and its derivatives hold potential for a range of novel applications. The ability to functionalize the methanol group opens the door to a wide variety of molecular architectures with tailored properties.
Table 1: Potential Therapeutic Applications of this compound Derivatives
| Therapeutic Area | Potential Application | Rationale |
| Oncology | Development of novel anticancer agents. | Benzothiophenes have shown anticancer activity through various mechanisms. rsc.orgijpsjournal.com |
| Infectious Diseases | Discovery of new antimicrobial and antifungal drugs. | The benzothiophene nucleus is a common scaffold in antimicrobial agents. ijpsjournal.comnih.gov |
| Inflammatory Disorders | Creation of new anti-inflammatory compounds. | Many benzothiophene derivatives exhibit potent anti-inflammatory properties. ijpsjournal.comnih.gov |
| Neurological Disorders | Design of agents for neurodegenerative diseases. | Benzothiophenes have been investigated for their neuroprotective effects. ijpsjournal.com |
| Metabolic Diseases | Synthesis of novel antidiabetic agents. | Certain benzothiophene derivatives have shown promise in regulating glucose metabolism. nih.gov |
Table 2: Potential Material Science Applications of this compound Derivatives
| Application Area | Potential Use | Rationale |
| Organic Electronics | Building block for organic semiconductors. | The benzothiophene core is electron-rich and can participate in π-conjugation. numberanalytics.com |
| Optoelectronics | Component in organic light-emitting diodes (OLEDs). | Benzothiophene derivatives can be designed to have tunable optical and electrical properties. mdpi.com |
| Photovoltaics | Synthesis of materials for organic solar cells. | Functionalized benzothiophenes can be used in the development of novel photovoltaic materials. bgu.ac.il |
| Sensing | Development of chemical sensors. | The electronic properties of benzothiophene-based materials can be modulated by external stimuli. |
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency.
- Catalyst Tuning : Use of Pd(PPh₃)₄ for coupling reactions improves yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol) resolves solubility challenges .
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
DFT calculations using hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) are effective for modeling:
- HOMO-LUMO Gaps : Predicts reactivity and charge transfer properties. shows that inclusion of exact exchange terms (e.g., in B3LYP) reduces errors in thermochemical data to <2.4 kcal/mol .
- Electrostatic Potential Maps : Identifies nucleophilic/electrophilic sites, critical for understanding substitution patterns .
Validation : Compare DFT-derived bond lengths/angles with X-ray crystallographic data (e.g., from or 9) to refine computational models .
Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromine at C5, methanol at C2) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 257.95 for C₉H₇BrOS) .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL in ) resolves bond lengths/angles and packing motifs .
Advanced: How can discrepancies between DFT predictions and experimental data be resolved?
Methodological Answer:
Discrepancies often arise from:
- Functional Limitations : B3LYP may underestimate dispersion forces. Use ωB97X-D or M06-2X for better non-covalent interaction modeling .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to mimic experimental conditions .
- Thermal Corrections : Apply Gibbs free energy corrections to DFT enthalpies for accurate comparison with calorimetric data .
Case Study : demonstrates that hybrid functionals with exact exchange reduce atomization energy errors to 2.4 kcal/mol .
Basic: What role does this compound play in medicinal chemistry?
Methodological Answer:
The compound is a key intermediate in synthesizing SGLT2 inhibitors (e.g., Ipragliflozin) for diabetes therapy . Its bromine and methanol groups enable further functionalization:
- Anticancer Analog Synthesis : Derivatives in show activity via tetrazole moieties, validated by cytotoxicity assays .
- Structure-Activity Relationship (SAR) : Modifications at the benzothiophene core alter pharmacokinetic profiles .
Advanced: How do hydrogen bonding and crystal packing influence the stability of this compound?
Methodological Answer:
- Hydrogen Bond Analysis : Use Mercury software () to visualize interactions. For example, identifies N–H···N and O–H···O bonds in similar compounds, forming 1D chains .
- Hirshfeld Surfaces : Quantify interaction contributions (e.g., 10% H-bonding, 30% van der Waals) using CrystalExplorer .
Example : In , tetrazole and methanol groups form chains parallel to the b-axis, stabilizing the lattice .
Basic: How is purity ensured during synthesis, and what solvents are optimal?
Methodological Answer:
- Purification : Recrystallization (ethanol/water) or flash chromatography (hexane:EtOAc = 4:1) removes byproducts .
- Solvent Compatibility : Ethanol minimizes side reactions; DMF accelerates bromination but requires post-reaction removal via aqueous extraction .
Advanced: What computational tools analyze non-covalent interactions in crystal structures?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
